molecular formula C15H14N2S2 B2956592 N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine CAS No. 890960-19-7

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine

Cat. No.: B2956592
CAS No.: 890960-19-7
M. Wt: 286.41
InChI Key: MWELKBTUGZUMPR-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methylsulfanyl (-SMe) group at the 6-position of the benzothiazole core and a 2-methylphenyl-substituted amine at the 2-position. Its molecular formula is C₁₃H₁₃N₂S₂, with an average molecular weight of 273.38 g/mol (calculated from ). The methylsulfanyl group enhances lipophilicity, while the 2-methylphenyl group may influence steric interactions in biological targets .

Properties

IUPAC Name

N-(2-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-5-3-4-6-12(10)16-15-17-13-8-7-11(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWELKBTUGZUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with 2-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated benzothiazoles

Scientific Research Applications

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP* Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound 273.38 2.8 4 1
4-(6-Methylbenzothiazol-2-yl)-N-(3-methylbenzylidene)aniline 357.47 3.1 3 1
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 362.34 3.5 5 1
N-(Furan-2-ylmethyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine 263.35 2.3 4 1
6-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine 357.49 1.9 6 2

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with a 2-methylphenyl group and a methylsulfanyl group. The synthesis typically involves the condensation of 2-aminothiophenol with 2-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions in an organic solvent such as ethanol or methanol.

PropertyValue
Molecular FormulaC15H14N2S2
Molecular Weight286.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H14N2S2/c1-10-5-3-4-6-12(10)16-15-17-13-8-7-11(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17)

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes crucial for pathogen survival .
  • Case Studies :
    • A study demonstrated that the compound showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics against E. coli and S. aureus, indicating strong antibacterial potential .

2. Anticancer Potential

The anticancer activity of this compound is linked to its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis:

  • Mechanism : It may act as a competitive inhibitor for enzymes critical in cancer cell metabolism or induce apoptosis by modulating signaling pathways .
  • Case Studies :
    • Research focused on the compound's ability to induce apoptosis in various cancer cell lines showed promising results, suggesting its potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other benzothiazole derivatives:

Compound NameStructural FeaturesUnique Aspects
N-(2-Amino-6-methyl-benzothiazole)Lacks methylsulfanyl groupDifferent reactivity profile
N-(6-Amino-4-methoxy-benzothiazole)Methoxy substitutionAltered solubility
Benzothiazole derivativesGeneral classVarying functional groups affecting activity

The specific substitution pattern of this compound enhances its binding properties and biological activity compared to these similar compounds.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism or cancer cell survival.
  • Binding Interactions : The compound can bind to proteins or nucleic acids, altering their function and leading to therapeutic effects .

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